N'-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N-(propan-2-yl)ethanediamide
Description
This compound features a tricyclic azatricyclo[6.3.1.0⁴,¹²]dodecatriene core with a 3-methyl substituent and a 2-oxo functional group. The ethanediamide moiety is substituted with an isopropyl group (propan-2-yl) at one nitrogen and the tricyclic system at the other. The compound’s lipophilicity and stereochemistry are influenced by the isopropyl group and the rigid tricyclic framework .
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-9(2)18-15(21)16(22)19-12-7-11-5-4-6-20-14(11)13(8-12)10(3)17(20)23/h7-10H,4-6H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKRAAJPHVTTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321160 | |
| Record name | N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898427-18-4 | |
| Record name | N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N'-propan-2-yloxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801321160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analog 1: N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl}ethanediamide ()
- Key Differences: Substituents: The ethanediamide nitrogen is substituted with a 2-(1-benzothiophen-2-yl)-2-hydroxypropyl group instead of isopropyl. Hydrophilicity: The hydroxyl group in the benzothiophene derivative increases polarity compared to the purely aliphatic isopropyl group.
- Molecular Formula : C₂₄H₂₃N₃O₄S (vs. C₁₉H₂₅N₃O₂ for the target compound, estimated).
- Implications :
Structural Analog 2: 3-({2-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),3,8(12),9-tetraen-6-yl}(methyl)amino)-N,N-diethylpropanamide (NDTDI, )
- Key Differences: Core Structure: NDTDI lacks the 3-methyl and 2-oxo groups on the tricyclic system. Substituents: Features a diethylpropanamide group instead of isopropyl-ethanediamide. Functionality: The methylamino linkage in NDTDI may facilitate hydrogen bonding, unlike the ethanediamide’s carbonyl groups.
- Molecular Formula : C₁₉H₂₇N₃O (vs. C₁₉H₂₅N₃O₂ for the target compound).
- The target compound’s isopropyl and oxo groups may offer a balance between solubility and target affinity .
Data Table: Structural and Hypothetical Property Comparison
| Property | Target Compound | Analog 1 (Benzothiophene Derivative) | Analog 2 (NDTDI) |
|---|---|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₂ (estimated) | C₂₄H₂₃N₃O₄S | C₁₉H₂₇N₃O |
| Molecular Weight | ~339.4 g/mol | 449.5 g/mol | 313.4 g/mol |
| Key Substituents | 3-methyl, 2-oxo, isopropyl-ethanediamide | Benzothiophene-hydroxypropyl, 2-oxo | Diethylpropanamide, methylamino |
| Aromaticity | Low (tricyclic core only) | High (benzothiophene) | Moderate (tricyclic core) |
| Lipophilicity (Predicted) | Moderate (LogP ~2.5) | High (LogP ~3.8) | High (LogP ~3.2) |
| Potential Bioactivity | Enzyme inhibition (hypothesized) | Kinase modulation (hypothesized) | Receptor binding (hypothesized) |
Research Findings and Hypotheses
- Role of 3-Methyl Group : The 3-methyl substituent in the target compound may stabilize the tricyclic core conformation, enhancing binding specificity compared to NDTDI’s unsubstituted system .
- Isopropyl vs. Benzothiophene : The isopropyl group likely improves pharmacokinetic properties (e.g., oral bioavailability) over the benzothiophene derivative’s polar hydroxyl group, which may limit absorption .
- Oxo Functionality : The 2-oxo group in both the target compound and Analog 1 could participate in hydrogen bonding with target proteins, a feature absent in NDTDI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
